N-tert-butyl-2,3-dichlorobenzamide
Description
Significance within Contemporary Chemical Biology and Medicinal Chemistry
The tert-butyl group is another key feature, known for providing steric bulk which can confer selectivity for specific biological targets and enhance metabolic stability by shielding metabolically susceptible parts of a molecule. The incorporation of N-tert-butyl amide groups is a recognized strategy in drug design. nih.gov For instance, research into other dichlorobenzamide derivatives has explored their potential as antimicrobial agents. researchgate.net Studies on other complex N-substituted benzamides have also shown promise in the development of antifungal and insecticidal agents. researchgate.net Although direct evidence is not available for N-tert-butyl-2,3-dichlorobenzamide, the established roles of its constituent parts in bioactive molecules suggest its potential as a candidate for screening in various therapeutic areas, including oncology and infectious diseases.
Contextualization within the Benzamide (B126) Class of Organic Compounds
This compound belongs to the benzamide class of organic compounds, which are characterized by a carboxamide group attached to a benzene (B151609) ring. Benzamides are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry. The amide bond is a fundamental component of peptides and proteins, and its unique hydrogen bonding capabilities make it a crucial feature in the design of molecules that interact with biological systems. nih.gov
The synthesis of N-substituted benzamides, including N-tert-butyl amides, is a well-established field in organic chemistry, with various methods developed for their preparation. The Ritter reaction, for example, is a classic method for the synthesis of N-tert-butyl amides from nitriles. researchgate.net The physicochemical properties of this compound are influenced by its specific substitution pattern. The two chlorine atoms on the benzene ring at positions 2 and 3 are electron-withdrawing and can affect the electronic properties of the aromatic system. The tert-butyl group, being bulky, can influence the compound's conformation and its interactions with its environment.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 905552-17-2 |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| IUPAC Name | N-(tert-butyl)-2,3-dichlorobenzamide |
| Purity | ~98% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRROQVOXQEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for N-tert-butyl-2,3-dichlorobenzamide
The primary method for synthesizing this compound involves the formation of an amide bond between a derivative of benzoic acid and a tert-butylamine (B42293).
A key starting material for this synthesis is 2,3-dichlorobenzoyl chloride. The preparation of this precursor is a critical first step.
2,3-Dichlorobenzoyl chloride is typically synthesized from 2,3-dichlorobenzoic acid. chemicalbook.comgoogleapis.com A common method involves reacting 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. googleapis.com For instance, heating 2,3-dichlorobenzoic acid with thionyl chloride at 80°C effectively produces 2,3-dichlorobenzoyl chloride. googleapis.comgoogle.com An alternative industrial-scale synthesis of 2,3-dichlorobenzoyl chloride starts with the photochlorination of 2,3-dichlorotoluene (B105489) to yield 2,3-dichlorobenzotrichloride. This intermediate is then hydrolyzed to form 2,3-dichlorobenzoyl chloride with high purity. google.com
| Precursor | Reagent | Conditions | Product | Yield | Purity |
| 2,3-Dichlorobenzoic acid | Thionyl chloride | 80°C, 1 hour | 2,3-Dichlorobenzoyl chloride | - | 98% (GC) |
| 2,3-Dichlorobenzotrichloride | Water, ZnCl2 (catalyst) | 160°C, 7 hours | 2,3-Dichlorobenzoyl chloride | 91.0% | 99.7% (GC) |
The crucial step in the synthesis is the formation of the amide bond.
The most direct method for synthesizing this compound is the reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine. This reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| 2,3-Dichlorobenzoyl chloride | tert-Butylamine | Triethylamine | Dichloromethane or Chloroform | Room Temperature | This compound |
Amide Bond Formation Strategies
Synthetic Strategies for this compound Derivatives and Analogs
The core structure of this compound can be modified to create a variety of derivatives and analogs.
The benzamide (B126) scaffold offers several positions for chemical modification. The chlorine atoms on the benzene (B151609) ring can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting this compound with nucleophiles like amines or thiols, often in the presence of a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent, can lead to the substitution of one or both chlorine atoms. Additionally, the amide bond itself can be a site for further reactions, although this is generally less common.
Mechanistic Aspects of Synthesis and Reaction Control
The primary synthetic route to this compound is the amidation reaction between 2,3-dichlorobenzoyl chloride and tert-butylamine. The mechanism of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Reaction control is crucial for maximizing the yield and purity of the final product. Key parameters that are controlled include:
Temperature: The reaction is generally carried out at room temperature to minimize side reactions.
Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are used to prevent hydrolysis of the acid chloride.
Stoichiometry: Precise control of the molar ratios of the reactants and the base is essential for driving the reaction to completion and minimizing unreacted starting materials.
In the context of the Ritter reaction, the proposed mechanism involves the activation of di-tert-butyl dicarbonate (B1257347) by the Cu(OTf)₂ catalyst. researchgate.net This is followed by the addition of the nitrile to form a nitrilium ion intermediate. The tert-butyl cation, also generated from di-tert-butyl dicarbonate, is then attacked by the nitrile nitrogen, leading to the formation of the N-tert-butyl amide after hydrolysis of the intermediate. researchgate.net The efficiency of the Cu(OTf)₂ catalyst is a key factor in controlling this reaction. researchgate.net
The following table outlines the critical parameters for controlling the synthesis of this compound.
Table 2: Reaction Control Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Temperature | Room Temperature (0-25°C) | Minimize side reactions | |
| Solvent | Dichloromethane or THF (anhydrous) | Prevent hydrolysis of the acid chloride | |
| Base | Triethylamine | Neutralize HCl byproduct |
| Purification | Column chromatography or recrystallization | Isolate the pure product | |
Detailed Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite its documented use as a chemical intermediate, detailed structural and spectroscopic analyses, which are crucial for a thorough scientific understanding, are not present in the accessible research domain.
The synthesis of this compound is noted in chemical literature, typically involving the reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine. The compound is described as forming white crystalline solids, suggesting that crystallographic data may have been generated in private or unpublished research. However, a diligent search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), using its known CAS number (905552-17-2), did not yield any deposited crystal structures.
Consequently, critical information regarding its solid-state architecture remains unknown. This includes fundamental data such as its crystal system and space group, as well as more detailed insights into its molecular arrangement, including intermolecular hydrogen bonding networks and potential π-π stacking interactions between the dichlorinated benzene rings. While such interactions are common in similar structures, their specific manifestation in this compound cannot be described without experimental X-ray diffraction data.
Similarly, a thorough search for solution-state characterization data, specifically Nuclear Magnetic Resonance (NMR) spectra, proved unsuccessful. No published ¹H-NMR or ¹³C-NMR data, which would provide definitive information about the compound's molecular structure in solution by detailing the chemical environment of its hydrogen and carbon atoms, could be located.
The absence of this foundational crystallographic and spectroscopic data prevents a detailed scientific discussion as outlined in the requested sections. While the synthesis and use of this compound as a precursor in more complex molecules, such as in the synthesis of lamotrigine-related compounds, is acknowledged, the specific, in-depth characterization of the compound itself is not available in the public scientific record at this time. google.comusp.org Therefore, a scientifically accurate article adhering to the requested detailed outline cannot be generated.
Advanced Structural Characterization and Spectroscopic Analysis
Solution-State Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a critical analytical technique for identifying the functional groups present in a molecule. In the analysis of N-tert-butyl-2,3-dichlorobenzamide, with the chemical formula C₁₁H₁₃Cl₂NO, specific absorption bands in the IR spectrum confirm the presence of its key structural features.
The most prominent absorption is the carbonyl (C=O) stretching vibration, which is characteristic of the amide group. For this compound, this peak is observed at approximately 1665 cm⁻¹ . This frequency is typical for a secondary amide where the carbonyl group is influenced by the electronic effects of the adjacent aromatic ring and the steric bulk of the tert-butyl group.
Another significant absorption is the N-H bending vibration, also associated with the amide linkage. This peak is identified at around 1540 cm⁻¹ . The presence of this band further substantiates the secondary amide structure. The IR spectrum also contains characteristic absorptions for the C-H bonds of the tert-butyl group and the aromatic ring, as well as vibrations corresponding to the C-Cl bonds, although these are typically found in the lower frequency (fingerprint) region of the spectrum and can be more complex to assign definitively.
Interactive Table 1: Infrared Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | 1665 |
| Amide N-H | Bend | 1540 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS is essential for confirming its molecular formula, C₁₁H₁₃Cl₂NO.
The calculated monoisotopic mass of this compound is 245.0374 g/mol . In HRMS analysis, this compound is typically observed as a protonated molecule, [M+H]⁺, or as an adduct with sodium, [M+Na]⁺. The expected exact masses for these ions would be approximately 246.0447 g/mol and 268.0266 g/mol , respectively.
A key feature in the mass spectrum of a dichlorinated compound like this compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). The presence of two chlorine atoms in the molecule results in a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This pattern serves as a definitive confirmation of the presence of two chlorine atoms in the structure. High-resolution instrumentation can resolve these isotopic peaks, providing further confidence in the compound's identification.
Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Calculated Monoisotopic Mass | 245.0374 g/mol |
| Expected [M+H]⁺ | ~246.0447 g/mol |
| Expected [M+Na]⁺ | ~268.0266 g/mol |
| Characteristic Isotopic Pattern | M, M+2, M+4 (Ratio ~9:6:1) |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties. Despite a thorough search, no specific DFT studies for N-tert-butyl-2,3-dichlorobenzamide were found.
Quantum Chemical Calculations for Optimized Geometries and Electronic Structures
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps
Information regarding the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available. The analysis of HOMO-LUMO energies and their energy gap is crucial for understanding a molecule's chemical reactivity and kinetic stability, but these values have not been published for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been published. This analysis is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. Without a dedicated study, no MEP map or associated data is available.
Natural Bond Orbital (NBO) Analysis
There are no available studies that have performed a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis helps in understanding charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design.
Computational Assessment of Binding Orientations and Affinities
No molecular docking studies featuring this compound were found in the public domain. Consequently, there is no computational data assessing its binding orientations or affinities with any specific biological targets.
Characterization of Specific Molecular Interactions (e.g., Hydrophobic, Hydrogen Bonding, Van der Waals)
The molecular structure of this compound, featuring a dichlorinated benzene (B151609) ring, an amide linkage, and a bulky tert-butyl group, suggests the presence of several key intermolecular interactions that govern its behavior in a biological system.
Hydrogen Bonding: The amide group (-C(O)NH-) is a primary site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for the specific recognition and binding of the molecule to biological targets such as enzymes and receptors.
Halogen Bonding: The chlorine atoms on the benzene ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site. This type of interaction can play a significant role in the binding affinity and selectivity of the compound.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.
Development of Predictive Models for Biological Efficacy
While a specific QSAR model for this compound is not documented in the available literature, studies on other benzamide (B126) derivatives have successfully developed predictive models for various biological activities, including insecticidal and anticancer effects. mdpi.comunair.ac.id For instance, a QSAR study on a series of benzylidene hydrazine (B178648) benzamides as anticancer agents against human lung cancer cell line A459 resulted in a statistically significant model. unair.ac.id The best-derived QSAR equation was:
pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 (± 1.381) unair.ac.id
This equation highlights the importance of solubility (Log S), a reranking score from a docking study (rerank), and molar refractivity (MR) in determining the anticancer activity. unair.ac.id Such models, once validated, can be used to predict the biological efficacy of newly designed benzamide analogs, thereby streamlining the drug discovery process.
Identification of Key Structural Descriptors Influencing Activity
QSAR studies on various benzamide derivatives have identified several key structural descriptors that influence their biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For benzamides, the nature and position of substituents on the benzene ring significantly alter the electronic properties and, consequently, the biological activity.
Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molar refractivity (MR) and the presence of bulky groups (like the tert-butyl group in this compound) are crucial for determining how well the molecule fits into the binding site of a target protein.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The partition coefficient (log P) is a commonly used hydrophobic descriptor.
A study on the insecticidal activity of benzamides highlighted the importance of such descriptors in understanding their mechanism of action. mdpi.com
| Descriptor Category | Example Descriptors | Influence on Activity |
| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Affects binding affinity and reactivity. |
| Steric | Molar Refractivity (MR), Sterimol parameters, Molecular weight | Determines the fit of the molecule in the active site. |
| Hydrophobic | Partition coefficient (log P), Hydrophobic field from 3D-QSAR | Influences membrane permeability and interaction with nonpolar binding sites. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. rsc.org It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is then colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.
While a Hirshfeld surface analysis for this compound is not available, studies on other chlorinated benzamide derivatives provide insight into the expected interactions. nih.gov For a related compound, N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide, Hirshfeld analysis revealed the significant contributions of different types of contacts to the crystal packing. nih.gov
The analysis generates a 2D "fingerprint plot" which summarizes the intermolecular contacts. For the aforementioned chlorinated benzamide, the most significant contacts were:
| Contact Type | Contribution to Hirshfeld Surface |
| H···H | 26.6% |
| S···H/H···S | 13.8% |
| Cl···H/H···Cl | 9.5% |
Data from a study on a related chlorinated benzamide derivative. nih.gov
For this compound, a Hirshfeld surface analysis would likely reveal significant H···H, Cl···H, and O···H contacts, reflecting the importance of van der Waals forces, halogen bonding, and hydrogen bonding in its crystal packing. The bulky tert-butyl group would contribute significantly to the H···H contacts.
Preclinical Biological Activity and Mechanistic Investigations
Enzyme Inhibition and Receptor Modulation Studies
Benzamide (B126) derivatives have been synthesized and evaluated for their ability to inhibit various enzymes and modulate receptor activity. This research is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Derivatives of benzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine.
A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. Among the tested compounds, derivative 4g , which features an ortho-nitro substitution on the N-phenyl ring, demonstrated the highest inhibitory potency with an IC50 value of 1.1 ± 0.25 µM. nih.gov
In another study, new benzamide, nicotinamide, and cinnamamide (B152044) derivatives were synthesized and tested for their effects on both AChE and BChE. The IC50 values for the benzamide series ranged from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BChE. nih.gov The most active benzamide compound, B4 , had an IC50 of 15.42 nM against AChE. nih.gov
Furthermore, studies on benzothiazolone derivatives, which are structurally related to benzamides, showed that most compounds had a greater inhibitory effect on BChE than on AChE. nih.gov Compound M13 was the most potent BChE inhibitor in this series with an IC50 of 1.21 µM, while also showing AChE inhibition at 5.03 µM. nih.gov
Table 1: Cholinesterase Inhibition by Related Benzamide Derivatives
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 4g (Benzamide Derivative) | AChE | 1.1 ± 0.25 µM |
| B4 (Benzamide Derivative) | AChE | 15.42 nM |
| M13 (Benzothiazolone Derivative) | BChE | 1.21 µM |
| M13 (Benzothiazolone Derivative) | AChE | 5.03 µM |
Research has also explored the potential of benzamide analogs to inhibit urease, a key enzyme in certain bacterial infections and agricultural nitrogen loss, and alpha-amylase, a target for managing diabetes.
A study focused on new benzamide-acetamide pharmacophores containing sulfonamide demonstrated significant urease inhibition. These conjugates of diclofenac (B195802) and mefenamic acid with sulfa drugs were found to be competitive inhibitors of the urease enzyme. nih.gov Specifically, the diclofenac conjugate with sulfanilamide (B372717) (4 ) was a potent inhibitor with an IC50 value of 3.59 ± 0.07 µM. nih.gov
In the context of alpha-amylase inhibition, a series of arylated benzimidazole (B57391) derivatives were synthesized and screened. All 31 compounds showed significant α-amylase inhibition, with IC50 values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.46 ± 0.26 μM). mdpi.com Similarly, another study on benzimidazole derivatives identified compounds 7b , 7c , and 7i as having superior inhibitory effects with IC50 values of 1.20 ± 0.05, 1.40 ± 0.10, and 1.10 ± 0.05 μM, respectively. ebi.ac.uk
Table 2: Urease and Alpha-Amylase Inhibition Data
| Compound Class/No. | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Benzamide-Acetamide (4 ) | Urease | 3.59 ± 0.07 |
| Benzimidazole Derivative (7b ) | Alpha-Amylase | 1.20 ± 0.05 |
| Benzimidazole Derivative (7c ) | Alpha-Amylase | 1.40 ± 0.10 |
| Benzimidazole Derivative (7i ) | Alpha-Amylase | 1.10 ± 0.05 |
The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for new antibiotics. uniprot.orgresearchgate.net While various chemical scaffolds such as thiazolidinones, pyrazoles, and imidazolinones have been investigated as MurB inhibitors, a review of the scientific literature did not yield specific studies on the inhibition of the MurB enzyme by dichlorobenzamide analogs. nih.govmdpi.comresearchgate.netresearchgate.net
The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins, and its inhibition is a validated strategy in cancer therapy. The catalytic activity resides in the 20S core particle, which has multiple subunits (e.g., β1, β2, β5). nih.gov
Research into non-covalent proteasome inhibitors has identified a series of 5-methoxy-1-indanone (B147253) di-peptide benzamides that selectively inhibit the chymotrypsin-like activity of the β5 subunit. nih.gov One such example is the compound CVT-659 , which demonstrates submicromolar potency against this specific subunit. nih.gov This highlights the potential for benzamide structures to serve as scaffolds for developing selective proteasome inhibitors. nih.gov
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a key driver in acute myeloid leukemia (AML). mdpi.com Consequently, developing inhibitors against both wild-type and mutant forms of FLT3 is a major therapeutic goal.
A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea (B33335) derivatives were designed as potent FLT3 inhibitors. researchgate.netmdpi.comnih.gov The most potent of these, compound 8r , showed strong inhibitory activity against wild-type FLT3 and its mutants. researchgate.netmdpi.comnih.gov In another study, a benzimidazole-based small molecule, 4ACP , was developed and showed nanomolar activity against wild-type FLT3, the internal tandem duplication mutant (FLT3-ITD), and the tyrosine kinase domain mutant (FLT3-D835Y). nih.gov
Table 3: FLT3 Inhibition by Benzimidazole-Benzamide Hybrids
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| 8r | FLT3 | 41.6 |
| 8r | FLT3-ITD (W51) | 22.8 |
| 8r | FLT3-TKD (D835Y) | 5.64 |
| 4ACP | FLT3 (Wild-Type) | 43.8 |
| 4ACP | FLT3-ITD | 97.2 |
| 4ACP | FLT3-TKD (D835Y) | 92.5 |
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. Antagonism of FXR is being explored for the treatment of certain metabolic disorders.
A high-throughput screening identified 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512) (1 ) as a moderate FXR antagonist. uniprot.org A systematic structure-activity relationship (SAR) study was conducted to improve its potency and stability. This research revealed that replacing the benzoate (B1203000) with a benzamide structure improved metabolic stability, although with a slight decrease in potency. uniprot.org A key finding was that replacing the 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly enhanced the compound's potency. uniprot.org
Further research identified N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB ) as a selective antagonist of human FXRα. The binding of NDB was found to induce an unusual homodimerization of the receptor's ligand-binding domain, which is distinct from its active monomeric state.
T-type Calcium Channel (Cav3.2) Inhibition by Related 3,5-Dichlorobenzamides
The Cav3.2 subtype of T-type calcium channels has been identified as a significant target for the development of analgesics and anti-epileptic therapies due to its role in pain and epilepsy. semanticscholar.orgnih.gov Recent structural studies have provided insight into how certain compounds, particularly those containing a 3,5-dichlorobenzamide (B1294675) group, inhibit the Cav3.2 channel. Cryo-electron microscopy has revealed that compounds like TTA-P2 and ML218 bind within the channel by projecting their 3,5-dichlorobenzamide moieties into the fenestration between domains II and III, while their hydrophobic tails occupy the central cavity, thereby impeding ion permeation. nih.gov This binding mode helps to explain the state-dependent activity of these antagonists. nih.gov
The development of selective Cav3.2 inhibitors is a key area of research. For instance, N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide was designed as a selective, peripherally restricted inhibitor to investigate the role of T-type calcium channel inhibition in conditions like atrial fibrillation. pismin.com The 3,4-dihydroquinazoline derivative KYS-05090S is another example of a blocker of both Cav3.1 and Cav3.2 channels that has shown potent protection against inflammatory and neuropathic pain. nih.gov Furthermore, studies have shown that the pyrethroid insecticide deltamethrin (B41696) can inhibit the human T-type calcium channel Cav3.2, suggesting that this channel is a target for various chemical classes. nih.gov The inhibition of Cav3.2 channels in peripheral sensory neurons is a mechanism that contributes to the analgesic properties of certain compounds. researchgate.net
The table below summarizes the inhibitory activity of selected compounds on T-type calcium channels.
| Compound/Agent | Channel Subtype(s) | Activity/Potency | Reference |
| TTA-P2 | Cav3.2 | Binds to II-III fenestration | nih.gov |
| ML218 | Cav3.2 | Binds to II-III fenestration | nih.gov |
| KYS-05090S | Cav3.1, Cav3.2 | Potent blocker | nih.gov |
| Deltamethrin | Cav3.2 | Inhibition of peak current | nih.gov |
| N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide | Cav3.2 | Selective inhibitor | pismin.com |
This table is for informational purposes and includes compounds structurally related to the subject of the article to provide context on the inhibition of T-type calcium channels.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism by N-(tert-butylphenyl)-Piperazinecarboxamide Derivatives
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that is a well-validated target for the treatment of pain. mdpi.com A notable compound in this area is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), which is a potent and widely studied urea-based TRPV1 antagonist. nih.gov Although effective in mitigating chronic pain in animal models, its development was hampered by hyperthermia as a side-effect and an unfavorable pharmacokinetic profile. nih.gov
Research has focused on modifying the structure of BCTC to improve its properties. This has led to the design and synthesis of novel analogs. For example, replacing the pyridine (B92270) ring of BCTC with a pyrimidine (B1678525) ring or a 1,2,3,4-tetrahydro-β-carboline scaffold has been explored to enrich the structural diversity of urea-based TRPV1 antagonists. nih.gov These modifications have led to the discovery of compounds with improved pharmacological and tolerability profiles compared to BCTC. nih.gov
The table below presents the inhibitory concentrations (IC50) of various benzamide and related derivatives against the TRPV1 receptor, illustrating the structure-activity relationships within this class of antagonists.
| Compound | Activity (IC50/pKi) | Target | Reference |
| SB-705498 | pKi = 7.6 | Human TRPV1 | |
| SB-705498 | IC50 = 3 nM (Capsaicin-activated) | Human TRPV1 | |
| SB-705498 | IC50 = 6 nM (Heat-activated) | Human TRPV1 | |
| N-(4-tert-butylphenyl)-4-(pyridin-2-yl)benzamide | IC50 = 8 nM | - | |
| N-(4-iodophenyl)-4-(trifluoromethyl)benzamide | IC50 = 330 nM | - | |
| Compound 50 (a 1,2,4-oxadiazole (B8745197) derivative) | IC50 = 2.13 µM | Human TRPV1 | semanticscholar.org |
| Compound 50 (a 1,2,4-oxadiazole derivative) | IC50 = 5.02 µM | Rat TRPV1 | semanticscholar.org |
This table includes data for various TRPV1 antagonists to provide a comparative context for the activity of carboxamide derivatives.
Antipathogenic Activities
Insecticidal Activity of N-tert-butyl-2,3-dichlorobenzamide and Analogs
N-tert-butyl-N,N'-diacylhydrazines represent a class of nonsteroidal ecdysone (B1671078) agonists that are utilized as environmentally benign insect growth regulators. nih.gov These compounds, which are structural analogs of this compound, exhibit significant insecticidal properties. Their mechanism of action involves mimicking the insect molting hormone, 20-hydroxyecdysone, which disrupts the normal molting process, leading to insect mortality.
Analogs of this compound have demonstrated notable larvicidal activity against various insect pests. For example, certain acyl hydrazide derivatives have been shown to be effective against the cotton leafworm, Spodoptera littoralis. researchgate.net The toxicity of these compounds is often evaluated by determining the lethal concentration required to kill 50% of a test population (LC50). For instance, one of the most effective acyl hydrazide analogs against S. littoralis showed an LC50 of 10.65 mg/L for second instar larvae and 18.7 mg/L for fourth instar larvae. researchgate.net The larvicidal activity of these compounds can be influenced by the specific substitutions on the benzoyl moieties. researchgate.net
The table below presents the larvicidal activity of various insecticides against Spodoptera litura, a common agricultural pest.
| Insecticide/Compound | Larval Instar | LC50 (ppm) after 72h | Reference |
| Chlorantraniliprole | 2nd | 17.58 | wright.edu |
| Fipronil | 2nd | 28.47 | wright.edu |
| Acetone extract of Annona squamosa seeds | 4th | 0.97% (w/v) | ekb.eg |
| Methanol extract of Annona squamosa seeds | 4th | 1.7% (w/v) | ekb.eg |
| Thymus serpyllum Essential Oil | 2nd | 0.606 mg/mL (48h) | mdpi.com |
| Thymus serpyllum Essential Oil | 3rd | 0.664 mg/mL (48h) | mdpi.com |
This table provides a comparative overview of the larvicidal activities of different compounds against a key pest species.
The insecticidal action of N-tert-butyl-diacylhydrazine derivatives is primarily due to their function as ecdysone agonists. By binding to the ecdysone receptor, these compounds trigger a premature and incomplete molting process in larval insects, which is ultimately lethal. This mode of action provides a degree of selectivity towards target pests, particularly from the order Lepidoptera, while having a lower impact on non-target organisms. The development of new derivatives, such as those containing a 1,2,3-thiadiazole (B1210528) moiety, has been shown to maintain or even improve the insecticidal activity of the diacylhydrazine scaffold. nih.gov
Antifungal Activity of Dichlorobenzamide Derivatives
Dichlorobenzamide derivatives have been investigated for their potential as antifungal agents against a range of phytopathogenic fungi. The presence and position of chlorine atoms on the benzamide ring can significantly influence the antifungal efficacy. For example, 2,6-dichlorobenzamide (B151250) is a known herbicide that is metabolized by plants into hydroxylated derivatives. nih.gov
Studies on related carboxamide structures have demonstrated their effectiveness in controlling fungal growth. For instance, N-phenyl-driman-9-carboxamide derivatives with chloro substitutions on the aromatic ring have shown high antifungal activity against Botrytis cinerea, the causative agent of gray mold disease. nih.gov Some of these compounds exhibited half-maximal inhibitory concentration (IC50) values in the range of 0.20 to 0.26 mM. nih.gov The antifungal mechanism of some of these carboxamides is thought to involve the inhibition of the mitochondrial electron transport chain. nih.gov
The table below shows the antifungal activity of various compounds against Botrytis cinerea.
| Compound | EC50 (µg/mL) | Reference |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) | 1.39 | nih.gov |
| 1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide (SYAUP-CN-26) | 1.82 | nyxxb.cn |
| Polysaccharides from Anabaena sp. | 0.5-3.5 mg/mL (Range) | mdpi.com |
| Polysaccharides from Ecklonia sp. | 0.5-3.5 mg/mL (Range) | mdpi.com |
This table provides examples of the antifungal efficacy of different chemical classes against a significant plant pathogen, offering a context for the potential of dichlorobenzamide derivatives.
Efficacy Against Phytopathogenic Fungi
While direct studies on the efficacy of this compound against phytopathogenic fungi are not extensively detailed in publicly available literature, research on structurally related benzamide derivatives provides significant insights into their potential as antifungal agents in agriculture. The chemical structure of this compound, featuring a dichlorinated benzene (B151609) ring, is a key area of interest for fungicidal activity.
A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives demonstrated that the presence of chlorine or fluorine atoms on the benzene ring significantly enhanced their antifungal activity. nih.govresearchgate.net This suggests that the 2,3-dichloro substitution on the benzamide core of this compound could be a critical feature for its potential efficacy against plant pathogens.
In the aforementioned study, several derivatives exhibited potent activity against a range of phytopathogenic fungi. For instance, compound 6h , a dichlorinated derivative, showed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.govresearchgate.net Furthermore, compound 6k displayed a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.govresearchgate.net These findings underscore the potential of chlorinated benzamides in controlling fungal diseases in plants.
Another compound, 2,4-di-tert-butylphenol, which shares the tert-butyl group, has been identified as an effective agent against Ustilaginoidea virens, the fungus causing false smut disease in rice, with an EC50 value of 0.087 mmol/L. nih.gov This indicates that the tert-butyl moiety can be a component of effective antifungal compounds.
The development of novel fungicides is crucial for plant protection, as phytopathogenic fungi are a major cause of crop loss. nih.gov Compounds that can induce systemic acquired resistance in plants offer a promising, non-specific defense mechanism against a variety of pathogens, including fungi, bacteria, and viruses. nih.gov
Table 1: Antifungal Activity of Selected Benzamide Derivatives Against Phytopathogenic Fungi This table is interactive. You can sort and filter the data.
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
|---|---|---|---|
| 6h | Alternaria alternata | 1.77 | nih.govresearchgate.net |
| Myclobutanil | Alternaria alternata | 6.23 | nih.govresearchgate.net |
| 6k | Various Fungi | 0.98 - 6.71 | nih.govresearchgate.net |
| 6e | Alternaria solani | 1.90 | nih.govresearchgate.net |
| 6f | Alternaria solani | 4.51 | nih.govresearchgate.net |
| 6g | Alternaria solani | 7.07 | nih.govresearchgate.net |
| 6h | Alternaria solani | 2.00 | nih.govresearchgate.net |
| 6i | Alternaria solani | 5.44 | nih.govresearchgate.net |
General Antimicrobial Activity of Related Benzamides
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.gov Their versatility has led to their investigation against various pathogens.
Substituted benzamides have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net These studies often explore the structure-activity relationships to identify the chemical features that contribute to their antimicrobial potency. For example, a series of new substituted benzamides were synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as for their antifungal properties. researchgate.net
The antimicrobial potential of benzamides is not limited to synthetic compounds. Natural products containing the benzamide scaffold also exhibit antimicrobial properties, highlighting the importance of this chemical moiety in biological systems.
Investigations into Degradation Mechanisms and Environmental Fate (based on related compounds)
Amide Hydrolysis Pathways
A primary degradation pathway for benzamides in the environment is the hydrolysis of the amide bond. This reaction breaks the amide into a carboxylic acid and an amine. In the case of benzamide, hydrolysis yields benzoic acid and ammonia. frontiersin.orgbiorxiv.org
The hydrolysis of amides can be catalyzed by acids or bases. frontiersin.orgbiorxiv.org In acidic conditions, the reaction typically involves the protonation of the amide, making it more susceptible to nucleophilic attack by water. The rate and mechanism of hydrolysis can be influenced by the specific substituents on the benzamide molecule and the environmental conditions, such as pH. Studies on the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide have shown that the reaction mechanism can change in strongly acidic media.
Compound-Specific Isotope Fractionation during Biodegradation
Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the biodegradation of contaminants in the environment. This technique relies on the principle that during a chemical or biological reaction, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. This results in a change, or fractionation, in the isotopic ratio of the remaining contaminant pool.
Bioremediation Approaches for Related Metabolites
Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. This approach is a key strategy for cleaning up sites contaminated with pesticides and other xenobiotics.
Research on the bioremediation of benzimidazole fungicides, such as carbendazim (B180503), offers valuable insights that could be applicable to the degradation of this compound and its metabolites. Carbendazim is a systemic fungicide used to control a wide range of fungal diseases. Several bacterial strains have been identified that can degrade carbendazim. For example, Bacillus velezensis HY-3479 has been shown to utilize carbendazim as a source of carbon and nitrogen, degrading it into less harmful compounds. nih.gov
Microbial consortia, containing multiple species of microorganisms, can also be more effective in degrading complex pollutants than individual strains. A consortium of Brevibacillus borstelensis and Streptomyces albogriseolus demonstrated enhanced degradation of carbendazim. These studies highlight the potential for using specific microbial strains or consortia to remediate environments contaminated with benzamide-related compounds. The degradation pathways often involve the breakdown of the parent compound into smaller molecules that can then be integrated into central metabolic pathways.
Structure Activity Relationship Sar Elucidation
Influence of Substituents on the Benzamide (B126) Core
The benzamide core serves as a crucial scaffold for orienting substituents in three-dimensional space to enable effective interaction with a biological target. Modifications to this core structure have been shown to significantly alter biological activity. For instance, the introduction of heterocyclic moieties, such as a pyridine-linked 1,2,4-oxadiazole (B8745197), has been explored to create novel benzamides with pesticidal properties. mdpi.com In a series of such compounds, the core structure was modified to find candidates with high biological activity, demonstrating that the fundamental benzamide structure is a viable template for developing bioactive agents. mdpi.com
These examples highlight that while the N-tert-butyl and dichlorophenyl groups of N-tert-butyl-2,3-dichlorobenzamide are critical, the inherent properties of the benzamide core itself are fundamental to its biological function, providing a stable and versatile platform for substituent presentation.
Role of the N-tert-butyl Moiety in Biological Potency and Selectivity
The N-substituent on the benzamide nitrogen plays a pivotal role in determining the compound's biological profile. The N-tert-butyl group, in particular, is a bulky, lipophilic moiety that can significantly influence potency and selectivity. The steric bulk of the tert-butyl group can confer stability to the molecule.
In studies of other benzamide-like structures, the volume of the amide substituent has been shown to be a critical factor for receptor affinity. For example, in a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide, the affinity for the 5-HT2A receptor was found to be crucially dependent on the volume of the amide substituents. In another example, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were identified as potent inhibitors of the SARS-CoV 3CL protease, where the tert-butyl group plays a key role in fitting into the enzyme's binding pockets.
In a study on asymmetric N,N-dialkyl-3,5-dichlorobenzamides, compounds with a tert-butyl group on the amide nitrogen were prepared and tested for phytotoxic activity. nih.gov The results indicated that all the 3,5-dichlorobenzamides studied exhibited high phytotoxic activity, with the nature of the alkyl groups on the amide nitrogen influencing the activity and selectivity. nih.gov Specifically, active and non-toxic substances were characterized by the presence of a branched C4 or C5 group on the amide nitrogen. nih.gov This suggests that the size and branching of the N-alkyl group, such as the tert-butyl group, are important for biological activity.
The following table presents data on CETP inhibition by various substituted benzamides, illustrating the effect of different substitution patterns.
| Compound | Substituents | CETP Inhibition (%) at 10 µM | IC50 (µM) | Citation |
|---|---|---|---|---|
| 8j | Specific benzyl (B1604629) benzamide structure | 82.2 | 1.3 | nih.gov |
Impact of Halogenation Pattern on the Dichlorophenyl Ring (e.g., 2,3- vs 2,4- vs 3,5-Dichloro)
The number, type, and position of halogen substituents on the phenyl ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity. The halogenation pattern affects factors such as lipophilicity, electronic distribution, and metabolic stability.
Research on other classes of compounds also underscores the importance of the halogenation pattern. In a study of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, the selectivity was found to depend primarily on the substitution pattern of the phenyl ring, with halogen substituents having complex effects. diva-portal.org Similarly, the synthesis of various dichlorobenzamide derivatives, such as 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, indicates the interest in exploring how different chlorination patterns on both the benzoyl and aniline (B41778) moieties affect the final properties of the molecule. researchgate.net
The herbicidal activity of N,N-dialkyl-3,5-dichlorobenzamides has been demonstrated, showing that the 3,5-dichloro substitution pattern can confer potent phytotoxicity. nih.gov This suggests that the positioning of the chlorine atoms significantly impacts the interaction with the biological target in plants.
The following table shows the anti-proliferative activity of various N-substituted benzamide derivatives against different cancer cell lines, which can be affected by the substitution pattern on the phenyl ring.
| Compound | Target Cell Line | IC50 (µM) | Citation |
|---|---|---|---|
| 13h | MCF-7 | Data not specified | researchgate.net |
| 13k | MCF-7 | Data not specified | researchgate.net |
| MS-275 (Entinostat) | MCF-7 | Data not specified | researchgate.net |
Note: The original study evaluated these compounds against four cell lines (MCF-7, MDA-MB-231, K562, and A549), and while several compounds displayed inhibitory activity similar to the reference compound MS-275, specific IC50 values for each cell line are not detailed in the abstract. researchgate.net
Examination of Substituent Effects on Overall Biological Efficacy
For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the larvicidal activity was influenced by the substituents on the aniline part of the molecule. mdpi.com It was observed that less steric hindrance on the aniline might reduce obstacles for the compound binding to its target receptor, thereby increasing activity. mdpi.com
In the context of acetylcholinesterase inhibitors, it was found that chlorinated and fluorinated 4-thiazolidinone inhibitors were the most promising, with para-substituted inhibitors showing particularly strong binding. diva-portal.org This highlights how a specific substitution position can be favored for a particular biological target. Furthermore, the introduction of fluorine atoms can lead to a significant increase in biological activities in some series of compounds, although this is not a universal rule and was not observed to improve activity in a series of benzhydryl piperazine (B1678402) hybrids. acs.org
The following table provides examples of how different structural modifications on benzamide or related scaffolds can lead to varying biological activities.
| Compound Series | Structural Variation | Observed Effect on Biological Activity | Citation |
|---|---|---|---|
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Substitution on the aniline moiety | Less steric bulk can increase larvicidal activity. | mdpi.com |
| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Replacement of hydrogen with fluorine on benzhydryl piperazine | No significant improvement in antimicrobial activity was observed. | acs.org |
| 4-Thiazolidinone inhibitors | Chlorination and fluorination of the phenyl ring | Para-substituted inhibitors were found to be particularly strong binders to acetylcholinesterase. | diva-portal.org |
Ultimately, the specific biological activity of this compound is a finely tuned outcome of the steric and electronic contributions of the N-tert-butyl group and the 2,3-dichloro substitution pattern on the phenyl ring, all supported by the fundamental benzamide core.
Future Research Directions and Potential Academic Applications
Rational Design and Synthesis of Novel Bioactive Scaffolds
The N-tert-butyl-2,3-dichlorobenzamide framework is a promising starting point for the rational design of new bioactive compounds. The benzamide (B126) core is a well-established platform in medicinal chemistry, and the specific substituents of this compound offer distinct advantages. The bulky N-tert-butyl group can confer metabolic stability and specific steric interactions, while the 2,3-dichloro substitution pattern on the phenyl ring influences the molecule's electronic properties and binding potential.
Future research can focus on using this compound as a scaffold to create libraries of derivatives for screening against various biological targets. For example, related N-butylbenzamide structures have been used to synthesize 3-aryl-3-benzyloxyisoindolinone derivatives that show promise as anticancer agents by inhibiting the MDM2-p53 protein-protein interaction. This demonstrates a clear path for designing novel therapeutics based on a substituted benzamide core.
Moreover, advanced synthetic strategies can be employed to rapidly diversify the scaffold. Multi-component reactions, such as the Ugi reaction, have been successfully used to explore the structure-activity relationships of dipeptide-like molecules containing an N-tert-butyl amide group, leading to the discovery of potent enzyme inhibitors. This approach could be applied to this compound to generate a wide range of new chemical entities for high-throughput screening. The rational design of such compounds, guided by computational modeling and an understanding of target biology, could lead to the identification of novel drug candidates.
Optimization of Derivatives for Enhanced Target Specificity and Efficacy
Once a bioactive scaffold is identified, the next critical step is the optimization of its derivatives to improve potency, selectivity, and pharmacokinetic properties. The this compound structure offers multiple points for chemical modification to fine-tune its biological activity. Research into related molecules provides a clear blueprint for this process. For instance, in the development of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as non-covalent inhibitors of the SARS-CoV 3CL protease, X-ray crystallography was instrumental. It guided the optimization of substituents to achieve better binding within the S1', S1, and S2 enzyme pockets.
A similar structure-based design approach could be applied to derivatives of this compound. Systematic modifications, such as altering the substituents on the phenyl ring or replacing the tert-butyl group with other alkyl or aryl groups, could be explored. The impact of these changes on biological activity can be profound. For example, in the aforementioned SARS-CoV inhibitor series, replacing a furyl group with a 3-thienyl congener resulted in a complete loss of inhibitory activity, highlighting the sensitivity of the target to small structural changes researchgate.net.
Studies on other benzamide derivatives have also shown that modifying substituents can significantly enhance target specificity. In a series of N-substituted benzimidazole (B57391) carboxamides, derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring displayed selective antiproliferative activity against the MCF-7 breast cancer cell line nih.gov. This underscores the potential for developing highly specific and effective therapeutic agents by systematically optimizing the this compound scaffold.
Table 1: Example of Structure-Activity Relationship (SAR) in a Related Inhibitor Series This table illustrates how minor structural modifications can impact biological activity, a principle applicable to the optimization of this compound derivatives.
| Compound Reference | Key Structural Moiety | Target Inhibition |
| 16-(R) researchgate.net | 2-Furyl Amide | Active |
| 20 researchgate.net | 3-Thienyl Amide | Inactive |
Contributions to Agrochemical and Pest Management Research
The dichlorobenzamide chemical class has established relevance in the agrochemical sector. The isomer 2,6-dichlorobenzamide (B151250) is a known herbicide and an environmental transformation product of Dichlobenil, a compound used to control weeds by inhibiting cellulose (B213188) synthesis nih.govnih.govwelltchemicals.com. This existing application suggests that this compound and its derivatives could be investigated for novel herbicidal or plant growth regulatory properties. Research could focus on its mode of action, potential for controlling specific weed species, and its metabolic fate in plants and soil nih.gov.
Furthermore, the N-tert-butyl group is a key feature in a class of modern insecticides. N-tert-butyl-N,N'-diacylhydrazines are recognized as nonsteroidal ecdysone (B1671078) agonists, which act as environmentally benign insect growth regulators nih.gov. These compounds function by inducing a premature and lethal molt in larval stages of target pests. Several derivatives have shown potent insecticidal activity against pests like the Oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) nih.govnih.gov.
Given that this compound contains this crucial N-tert-butyl moiety, future research could explore its potential as a backbone for new insecticides. By combining the dichlorobenzamide core with other functional groups known to enhance insecticidal activity, novel pest management agents could be developed nih.gov. This line of inquiry could lead to new tools for integrated pest management programs, potentially offering new modes of action to combat insecticide resistance.
Insights into Impurity Profiling in Pharmaceutical Synthesis
The synthesis of any chemical entity intended for pharmaceutical or other high-purity applications requires a thorough understanding of potential impurities. This compound would likely be synthesized from the precursor 2,3-dichlorobenzoyl chloride, which in turn is often prepared from 2,3-dichlorobenzoic acid or 2,3-dichlorotoluene (B105489) chemicalbook.comgoogle.comgoogle.com. The manufacturing processes for these precursors can introduce impurities that may carry over into the final product.
For example, the synthesis of 2,3-dichlorobenzoyl chloride via photochlorination of 2,3-dichlorotoluene can result in related isomers, such as 3,4-dichlorobenzoyl chloride, if the starting material is not pure or if the reaction is not perfectly controlled google.comgoogleapis.com. Similarly, the synthesis of the precursor 2,3-dichlorobenzoic acid is a known source of impurities. In the context of the anticonvulsant drug Lamotrigine, 2,3-dichlorobenzoic acid is a known process-related impurity, officially designated as "Lamotrigine Impurity E" or "Lamotrigine Related Compound B" sigmaaldrich.compharmaffiliates.com.
Therefore, future academic and industrial research on this compound must involve the development of robust analytical methods for impurity profiling. This includes identifying potential impurities arising from starting materials (e.g., isomeric dichlorotoluenes), by-products from the chlorination or amidation steps (e.g., 2,3-dichlorobenzoic anhydride), and residual reagents google.compharmaffiliates.com. Such studies are critical for ensuring the quality, safety, and regulatory compliance of any product derived from this chemical scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-tert-butyl-2,3-dichlorobenzamide?
this compound is typically synthesized via amidation reactions. A general approach involves reacting 2,3-dichlorobenzoyl chloride with tert-butylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and aromatic substitution patterns.
- GC/MS for purity assessment and fragmentation pattern analysis.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Store the compound in a cool, dry environment away from oxidizers.
- Dispose of waste via licensed chemical disposal services, as improper handling may lead to environmental contamination .
Advanced Research Questions
Q. How can researchers investigate the biological interactions of this compound with protein targets?
Advanced interaction studies utilize:
- Surface Plasmon Resonance (SPR) to quantify binding affinities (KD values).
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, leveraging PubChem-derived 3D structures (InChIKey: SHWYVMLCUBGVGT-UHFFFAOYSA-N) .
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH, ΔS) .
Q. How should contradictory data on the compound’s bioactivity across studies be resolved?
Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies include:
- Dose-response validation across multiple replicates.
- Meta-analysis of published datasets to identify confounding variables.
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, solubility, and bioavailability.
- Density Functional Theory (DFT) calculations to optimize geometry and electronic properties (e.g., HOMO-LUMO gaps).
- Molecular dynamics (MD) simulations to study solvation effects .
Q. What methodologies are recommended for impurity profiling during synthesis?
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to separate and quantify byproducts.
- LC-MS/MS for structural identification of impurities.
- Reference standards (e.g., Lamotrigine Imp. F analogs) to calibrate detection thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
